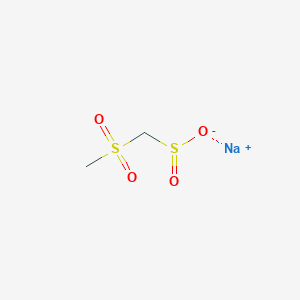
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as MTAA, is a compound that has gained attention in recent years due to its potential applications in scientific research. MTAA is a small molecule that can be synthesized in the laboratory, and it has been shown to have a variety of biochemical and physiological effects. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-bromoethyl methyl ether with thiophene-3-carbaldehyde to form 2-(thiophen-3-yl)ethyl methyl ether. This intermediate is then reacted with thiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with (E)-N-(2-aminoethyl)-3-(thiophen-2-yl)acrylamide in the presence of a base to form the final product.
Starting Materials
2-bromoethyl methyl ether, thiophene-3-carbaldehyde, thiophene-2-carboxylic acid, (E)-N-(2-aminoethyl)-3-(thiophen-2-yl)acrylamide
Reaction
Step 1: 2-bromoethyl methyl ether is reacted with thiophene-3-carbaldehyde in the presence of a base to form 2-(thiophen-3-yl)ethyl methyl ether., Step 2: 2-(thiophen-3-yl)ethyl methyl ether is reacted with thiophene-2-carboxylic acid in the presence of a coupling agent to form the corresponding acid chloride., Step 3: The acid chloride is reacted with (E)-N-(2-aminoethyl)-3-(thiophen-2-yl)acrylamide in the presence of a base to form (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
Scientific Research Applications
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has potential applications in a variety of scientific research fields. One area where (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied is in the field of cancer research. (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to inhibit tumor growth in animal models. (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been studied in the field of neuroscience, where it has been shown to have effects on neurotransmitter release and synaptic plasticity.
Mechanism Of Action
The exact mechanism of action of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is not yet fully understood. However, it is thought that (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide may act by inhibiting the activity of certain enzymes, such as protein kinases. This inhibition may lead to changes in cellular signaling pathways, which can ultimately result in the observed biochemical and physiological effects of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
Biochemical And Physiological Effects
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neurotransmitter release, (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to have effects on cell migration and invasion, as well as on the regulation of gene expression. (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying cellular signaling pathways and other biochemical processes. However, one limitation of using (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is not yet fully understood. This can make it difficult to interpret experimental results and to design experiments that will yield meaningful data.
Future Directions
There are many potential future directions for research on (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area that could be explored is the development of new synthesis methods that are more efficient or that yield higher yields of the compound. Another area that could be explored is the development of new analogs of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide that have different biochemical and physiological effects. Additionally, further research could be done to elucidate the exact mechanism of action of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, which could lead to the development of new drugs or therapies for a variety of diseases.
properties
IUPAC Name |
(E)-N-(2-methoxy-2-thiophen-3-ylethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-17-13(11-6-8-18-10-11)9-15-14(16)5-4-12-3-2-7-19-12/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSXCSFXCCLSI-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)



![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)



![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)